molecular formula C8H9NO2S B3351897 Methyl 2-cyano-2-(3-tetrahydro thienylidene) acetate CAS No. 40548-04-7

Methyl 2-cyano-2-(3-tetrahydro thienylidene) acetate

Cat. No.: B3351897
CAS No.: 40548-04-7
M. Wt: 183.23 g/mol
InChI Key: RCOYMKATAQYOSH-VOTSOKGWSA-N
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Description

Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate (CAS: 40548-04-7) is a heterocyclic cyanoacetate ester with the molecular formula C₈H₉NO₂S and a molecular weight of 199.23 g/mol . Its structure features a cyano group (-CN) and a tetrahydrothiophene-derived substituent, which confers unique electronic and steric properties.

Properties

CAS No.

40548-04-7

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

methyl (2E)-2-cyano-2-(thiolan-3-ylidene)acetate

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)7(4-9)6-2-3-12-5-6/h2-3,5H2,1H3/b7-6+

InChI Key

RCOYMKATAQYOSH-VOTSOKGWSA-N

SMILES

COC(=O)C(=C1CCSC1)C#N

Isomeric SMILES

COC(=O)/C(=C/1\CCSC1)/C#N

Canonical SMILES

COC(=O)C(=C1CCSC1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate can be synthesized through various synthetic routes. One common method involves the reaction of methyl cyanoacetate with 3-tetrahydrothiophene-1-one under basic conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Amines, alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in the development of bioactive molecules and as a building block in the synthesis of biologically active compounds.

    Medicine: It is involved in the synthesis of potential therapeutic agents and drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The thienylidene moiety can undergo various transformations, contributing to the compound’s reactivity and versatility in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous cyanoacetate esters and heterocyclic derivatives, focusing on structural features, synthesis, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Structural Features Synthesis Method Key Applications/Activities
Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate 40548-04-7 C₈H₉NO₂S 199.23 Tetrahydrothiophene ring, cyanoacetate ester Not specified (commercial intermediate) Organic synthesis intermediate
Methyl 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate (Compound 23) - C₈H₈N₂O₄ 196.16 Succinimide ring, cyanoacetate ester Condensation reactions Anti-inflammatory, antidiabetic
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) 3849-21-6 C₅H₆N₂O₃ 142.11 Hydroxyimino group, cyanoacetate ester Acid-catalyzed esterification Peptide coupling additive
Methyl 2-thienyl acetate 19432-68-9 C₇H₈O₂S 156.20 Thienyl group, acetate ester Esterification of thiophene derivatives Flavor/fragrance industry
Methyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino-3-[2-methoxycarbonyl-4-(2-pyridinyl)-1H-pyrrol-3-yl]aminopropenoate (Compound 12) - C₂₃H₂₀N₆O₄ 468.45 Pyridinyl-pyrrole hybrid, cyanoacetate Bredereck’s reagent-mediated synthesis Pharmaceutical intermediate

Structural and Functional Analysis

Tetrahydrothiophene vs. Succinimide/Pyridine Substituents :

  • The tetrahydrothiophene ring in the target compound introduces sulfur-based electron-rich characteristics, enhancing reactivity in nucleophilic substitutions or cycloadditions. In contrast, succinimide derivatives (e.g., Compound 23) contain a lactam ring, enabling hydrogen bonding and bioactivity . Pyridinyl analogs (e.g., Compound 12) exhibit aromatic nitrogen, facilitating metal coordination and medicinal applications .

Ester Group Variations: OxymaPure’s hydroxyimino group (-NOH) enhances its role as a carbodiimide additive by suppressing racemization in peptide synthesis, a property absent in the target compound . Methyl 2-thienyl acetate lacks the cyano group, limiting its utility to non-polar applications like fragrances .

Biological Activity

Methyl 2-cyano-2-(3-tetrahydro thienylidene) acetate (CAS No. 40548-04-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in pharmaceutical development.

Chemical Structure and Properties

This compound features a cyano group and a tetrahydro thienylidene moiety, which contribute to its unique reactivity and biological profile. The structural formula can be summarized as follows:

  • Molecular Formula : C₉H₉N₁O₂S
  • Molecular Weight : 181.24 g/mol

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the organism tested.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

This antimicrobial efficacy suggests potential applications in treating infections caused by resistant bacterial strains.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, this compound demonstrated a significant reduction in free radical concentration, indicating its potential as an antioxidant agent.

The biological activity of this compound is believed to stem from its ability to interact with cellular targets through the following mechanisms:

  • Free Radical Scavenging : The cyano group may facilitate electron transfer, allowing the compound to neutralize free radicals.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

Study on Antimicrobial Efficacy

A recent study published in Molecules assessed the antimicrobial effects of several compounds, including this compound. The results highlighted its superior activity compared to standard antibiotics, suggesting that it could serve as a lead compound for developing new antimicrobial agents .

Research on Antioxidant Properties

Another investigation focused on the antioxidant potential of this compound using various assays (e.g., ABTS and DPPH). It was found that this compound exhibited a dose-dependent response, with significant activity observed at higher concentrations .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetate?

The compound can be synthesized via a base-mediated condensation reaction. A representative method involves reacting ethyl cyanoacetate (1 mmol) with phenylisothiocyanate (1 mmol) in a DMF/ethanol solvent system (10 mL) in the presence of K₂CO₃. The reaction is stirred for 10 hours at room temperature, followed by recrystallization from DMF/ethanol to yield yellow crystals (35% yield). Critical parameters include solvent polarity, reaction time, and base strength, which influence the formation of the thienylidene moiety and ester stability .

Q. How is the compound characterized structurally and spectroscopically?

Key characterization techniques include:

  • X-ray crystallography : Reveals bond lengths (e.g., C9–C10 = 1.390 Å, confirming a Z-configuration double bond) and intermolecular interactions (e.g., C3–H3A⋯N2 hydrogen bonding) .
  • NMR spectroscopy : ¹H-NMR (CDCl₃) signals at δ 1.84 (s, CH₃), 3.19–3.27 (t, CH₂), and 7.50–7.56 ppm (m, aromatic protons). ¹³C-NMR confirms the cyano (δ 118.47 ppm) and carbonyl (δ 163.91 ppm) groups .
  • IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O stretch) .

Advanced Research Questions

Q. How does the electronic structure of the tetrahydrothienylidene moiety influence reactivity?

The sulfur atom in the tetrahydrothienylidene ring contributes to electron delocalization, stabilizing the conjugated system. The Z-configuration of the double bond (C9–C10) creates steric hindrance, directing nucleophilic attacks to the cyano group or ester carbonyl. Computational studies (not referenced in evidence) are recommended to quantify charge distribution and frontier molecular orbital interactions.

Q. What role does this compound play in multicomponent reactions for heterocyclic synthesis?

Analogous cyanoacetate derivatives (e.g., ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate) act as activating agents in one-pot syntheses. For example, they facilitate O-acylation followed by cyclization to form 1,2,4-oxadiazoles under microwave irradiation. The cyano group enhances electrophilicity, while the ester stabilizes intermediates via resonance .

Q. How can researchers resolve contradictions in reaction yields during scale-up?

Discrepancies may arise from:

  • Solvent purity : Use anhydrous DMF/ethanol to avoid side reactions (e.g., hydrolysis).
  • Crystallization conditions : Slow cooling and seed crystal addition improve yield reproducibility .
  • Catalyst loading : Optimize K₂CO₃ stoichiometry (1.2–1.5 equivalents) to balance reactivity and byproduct formation .

Data Analysis and Methodological Questions

Q. What analytical strategies validate the compound’s purity and stability under storage?

  • HPLC : Monitor degradation using a C18 column (mobile phase: acetonitrile/water, 70:30) to detect hydrolysis products.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C suggested by melting point data) .
  • Long-term storage : Store in inert atmosphere (N₂/Ar) at 2–8°C to prevent ester hydrolysis .

Q. How does the compound interact with biological targets, based on structural analogs?

Similar nitropyridine- and thiazole-containing derivatives exhibit:

  • Enzyme inhibition : Thiazole moieties inhibit carbonic anhydrase via coordination to Zn²⁺ in active sites .
  • Antimicrobial activity : Cyano groups enhance membrane penetration, while nitro groups participate in redox reactions .

Comparative Analysis

Q. How does this compound differ structurally and functionally from related cyanoacetates?

Compound Key Features Unique Reactivity
Methyl 2-cyano-2-(3-tetrahydrothienylidene) acetateTetrahydrothienylidene ring, Z-configurationStabilizes radicals, participates in [4+2] cycloadditions
Ethyl 2-cyano-2-(5-trifluoromethylpyridin-2-yl) acetateTrifluoromethyl group, pyridine ringEnhanced lipophilicity for bioactivity
tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl) acetateNitro positioning, bulky tert-butyl groupAlters regioselectivity in nucleophilic substitutions

Experimental Design Considerations

Q. What precautions are critical when handling this compound in air-sensitive reactions?

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., thionation with P₄S₁₀) .
  • Purge solvents with Ar to prevent oxidation of the thienylidene moiety .

Q. How can computational modeling guide the design of derivatives with improved properties?

  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration at the 5-position of the thienyl ring).
  • MD simulations : Model membrane permeability for drug design applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-cyano-2-(3-tetrahydro thienylidene) acetate
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Methyl 2-cyano-2-(3-tetrahydro thienylidene) acetate

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